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molecular formula C7H10O2S B8543517 3-(3-Thienyloxy)propanol

3-(3-Thienyloxy)propanol

Cat. No. B8543517
M. Wt: 158.22 g/mol
InChI Key: JWMMFOHHYNLJEI-UHFFFAOYSA-N
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Patent
US05306728

Procedure details

68 mg of sodium was added to 10 ml of 1,3-propandiol, and the mixture was stirred at room temperature for 1 hour. The reaction solution was warmed to 70° C., and to this solution were added, 126 μl of 3-bromothiophene, 13 mg of copper(I) iodide and 16 mg of copper(II) oxide. The mixture was heated at 150° C. with stirring for 20 hours, and then poured into the ice-cold water. The resulting solution was neutralized with diluted hydrochloric acid, and extracted with ethyl ether. The extract was worked up in a customary manner, and the product was purified by medium-pressure liquid chromatography [silica gel column, hexane ethyl acetate=20/1→5/1] to give 49 mg of the captioned compound as a white crystal.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
126 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
13 mg
Type
catalyst
Reaction Step Five
Quantity
16 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.Cl.[CH2:9]([OH:13])[CH2:10][CH2:11][OH:12]>[Cu]I.[Cu]=O>[S:5]1[CH:6]=[CH:7][C:3]([O:12][CH2:11][CH2:10][CH2:9][OH:13])=[CH:4]1 |^1:0|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCO)O
Step Two
Name
Quantity
126 μL
Type
reactant
Smiles
BrC1=CSC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
copper(I) iodide
Quantity
13 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cu]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was warmed to 70° C.
ADDITION
Type
ADDITION
Details
to this solution were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 150° C.
STIRRING
Type
STIRRING
Details
with stirring for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the product was purified by medium-pressure liquid chromatography [silica gel column, hexane ethyl acetate=20/1→5/1]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=C(C=C1)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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